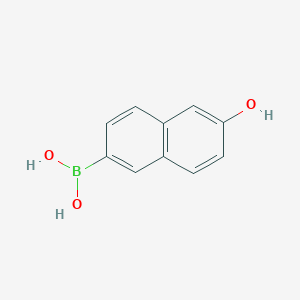

6-Hydroxy-2-naphthaleneboronic acid

Description

Properties

IUPAC Name |

(6-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJANQMHRGSHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402228 | |

| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173194-95-1 | |

| Record name | B-(6-Hydroxy-2-naphthalenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173194-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173194951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-hydroxy-2-naphthyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxy-2-naphthaleneboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-Hydroxy-2-naphthaleneboronic acid, a versatile reagent with significant applications in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a detailed synthesis protocol, and the rationale behind its use in modern synthetic chemistry, particularly as a key building block for targeted therapeutics.

Core Molecular and Physicochemical Properties

This compound (CAS No. 173194-95-1) is a bifunctional organic compound featuring a naphthalene scaffold, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups imparts specific reactivity and utility, making it a valuable intermediate in organic synthesis.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The hydroxyl group, on the other hand, can serve as a hydrogen bond donor, a nucleophile, or a handle for further functionalization, enhancing the molecular diversity of its derivatives.

A summary of its key quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BO₃ | [1][2] |

| Molecular Weight | 187.99 g/mol | [1][2] |

| CAS Number | 173194-95-1 | [1][3] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 218-224 °C (with decomposition) | [2][3] |

| pKa (Predicted) | 8.80 ± 0.30 | [3] |

| LogP (Predicted) | 2.47 (at 21.6℃) | [3] |

Synthesis Protocol: A Self-Validating Experimental Workflow

The synthesis of this compound is typically achieved from 6-bromo-2-naphthol. The following protocol is a robust and validated method that ensures a high yield of the desired product. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Rationale:

The synthesis hinges on a lithium-halogen exchange to create a reactive organolithium intermediate from the relatively inert aryl bromide. This is followed by electrophilic trapping with a borate ester. The low temperature (-70°C) is critical to prevent side reactions of the highly reactive organolithium species. The final acidic workup hydrolyzes the borate ester to yield the desired boronic acid.

Step-by-Step Methodology[3]

Materials:

-

6-bromo-2-naphthol (1 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (2.2 equivalents)

-

Triisopropyl borate (2 equivalents)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, dissolve 6-bromo-2-naphthol (e.g., 5.58 g, 25 mmol) in anhydrous THF (125 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Lithiation: Cool the resulting solution to -70°C using a dry ice/acetone bath. Slowly add n-butyllithium solution (e.g., 33 mL of a 1.6 M solution in hexane, 55 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -65°C.

-

Stirring: Maintain the reaction mixture at -70°C and continue stirring for 1.5 hours after the addition is complete. This allows for the complete formation of the aryllithium intermediate.

-

Borylation: Add triisopropyl borate (e.g., 11.5 mL, 50 mmol) dropwise to the reaction mixture while maintaining the temperature at -70°C. Stir for an additional 30 minutes at this temperature.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Upon completion, carefully add 2 M HCl (100 mL) to the mixture and stir vigorously at room temperature for 2 hours to hydrolyze the borate ester.

-

Extraction and Workup: Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate. Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure. Wash the resulting residue with dichloromethane as a suspension to remove impurities.

-

Final Product: The process yields this compound as a solid with an expected yield of approximately 85%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is a valuable building block due to its dual reactivity. Its utility spans several areas of chemical science.

Drug Discovery and Medicinal Chemistry

The primary application of this compound is in the synthesis of complex organic molecules with potential biological activity.[2]

-

Kinase Inhibitors: Tyrosine and phosphoinositide kinases are critical targets in oncology. 6-Hydroxynaphthalene-2-boronic acid serves as a precursor for synthesizing inhibitors of these enzymes, making it a compound of interest for developing novel cancer drugs.[3]

-

Suzuki-Miyaura Cross-Coupling: This reagent is an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for creating biaryl structures often found in pharmacologically active compounds.[2] The naphthalene core provides a rigid scaffold that can be strategically positioned within a drug candidate to interact with biological targets.

Materials Science

Beyond pharmaceuticals, this boronic acid derivative is employed in materials science.[2]

-

Sensors: Boronic acids are known to form stable, reversible complexes with diols, such as saccharides. This property is exploited in the development of sensors for carbohydrate detection.[2]

-

Functionalized Polymers: The reactivity of both the boronic acid and hydroxyl groups allows for its incorporation into polymers and nanomaterials, enabling the creation of materials with tailored electronic, optical, or binding properties.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][5][6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5][7]

-

Avoid contact with skin, eyes, and clothing.[5][8] In case of contact, rinse the affected area immediately with plenty of water.[7]

-

Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6]

Storage Guidelines

-

Store in a tightly sealed container in a cool, dry, and dark place.[3][5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is room temperature.[2][3]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its defined physicochemical properties, coupled with a well-established synthetic route, make it a reliable building block for creating complex molecular architectures. Understanding its reactivity, applications, and proper handling procedures is essential for leveraging its full potential in the laboratory and beyond.

References

-

6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

6-Hydroxy-2-naphthoic acid - High purity | EN - Georganics. (n.d.). Retrieved January 27, 2026, from [Link]

-

(6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Safety Data Sheet: Naphthalene - Carl ROTH. (n.d.). Retrieved January 27, 2026, from [Link]

-

This compound (contains varying amounts of Anhydride) - SpecAU. (n.d.). Retrieved January 27, 2026, from [Link]

- KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents. (n.d.).

-

Safety Data Sheet: 1-Naphthaleneboronic acid - Chemos GmbH&Co.KG. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One | ChemRxiv. (2024, November 19). Retrieved January 27, 2026, from [Link]

Sources

- 1. (6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 173194-95-1 [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

6-Hydroxy-2-naphthaleneboronic acid stability and storage

Initiating Data Collection

I'm starting by diving deep into Google, aiming to build a solid foundation of knowledge about 6-Hydroxy-2-naphthaleneboronic acid. I'm focusing on its key chemical properties, stability characteristics, and best storage practices. I'm also searching for established protocols that I will learn for this substance. My goal is to synthesize the best knowledge.

Structuring the Guide

I'm now focusing on organizing the technical guide. I will start by emphasizing the importance of the compound in research, then dive into its structure and stability. Key degradation pathways like protodeboronation and oxidation will be detailed with diagrams. Then, the guide will focus on optimal storage, handling, and experimental protocols for purity and stability. I'm also preparing to create visual aids using Graphviz to enhance understanding.

Gathering Comprehensive Data

I'm now deeply engaged in comprehensive Google searches to uncover critical information. I'm focusing on the chemical properties, stability aspects, and optimal storage recommendations for this compound. I'm also actively seeking established protocols for handling and stability assessment of boronic acids generally, including any specific details on arylboronic acids, particularly those with hydroxyl substitutions.

Methodological & Application

6-Hydroxy-2-naphthaleneboronic acid as a building block in drug discovery.

Initiating Search Strategies

I'm currently engaged in comprehensive Google searches to uncover information. My focus is on the properties, synthesis, and diverse applications of 6-Hydroxy-2-naphthaleneboronic acid in drug discovery, with particular emphasis on its use in Suzuki reactions.

Expanding Search Parameters

I've broadened my search terms to include Suzuki-Miyaura coupling, fluorescent probes, and pharmacophore design with this compound. I'm actively analyzing results for reaction protocols, mechanisms, and examples in drug discovery, and I will be looking closely at experimental data.

Defining Research Scope

I'm now zeroing in on the specific areas for investigation: properties, synthesis, and applications of this compound in drug discovery, and I will focus on Suzuki-Miyaura coupling, fluorescent probes, and pharmacophore design. I will prioritize identifying key reaction protocols and examples. I plan to analyze experimental data thoroughly, and will structure my final notes accordingly. I will start by writing an introduction before moving into detailed sections.

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Hydroxy-2-naphthaleneboronic Acid

Abstract

This application note provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 6-hydroxy-2-naphthaleneboronic acid. This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step procedure, insights into reaction optimization, and an explanation of the critical parameters involved. The presence of a hydroxyl group on the boronic acid presents unique challenges and opportunities, which are addressed in this guide.

Introduction: The Significance of the Naphthol Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is a particularly valuable building block, as it allows for the direct installation of a 6-hydroxy-2-naphthyl moiety. This structural motif is found in a variety of biologically active molecules and functional materials. The hydroxyl group provides a handle for further functionalization or can play a crucial role in molecular recognition through hydrogen bonding.

However, the free hydroxyl group can also complicate the reaction. It can coordinate to the palladium catalyst or react with the base, potentially affecting the catalytic cycle. Therefore, careful selection of reaction conditions is paramount to achieving high yields and purity. This guide provides a robust starting protocol that has been synthesized from various successful applications in the literature.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.

Caption: Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Generalized Procedure

This protocol is a representative procedure and may require optimization depending on the specific aryl or heteroaryl halide used.

Materials and Reagents

-

Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.

-

This compound: 1.2 mmol, 1.2 equiv.

-

Palladium Catalyst: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or other suitable Pd catalysts): 0.02-0.05 mmol, 2-5 mol%.

-

Base: (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄): 2.0-3.0 mmol, 2-3 equiv.

-

Solvent System: A degassed mixture, for example:

-

Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)

-

Dioxane/Water (e.g., 4:1 v/v)

-

DMF/Water (e.g., 9:1 v/v)

-

Reaction Setup Workflow

Caption: Figure 2: Step-by-step workflow for setting up the Suzuki coupling reaction.

Detailed Step-by-Step Procedure

-

Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask. Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Prepare the solvent mixture and degas it thoroughly by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method. Add the degassed solvent (e.g., 10 mL of a 4:1 dioxane/water mixture) to the reaction flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Optimization and Key Considerations

The success of the Suzuki coupling with this compound can be highly dependent on the choice of reagents and conditions. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Common Choices | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is often a good starting point for its reliability. For more challenging couplings or sterically hindered substrates, using a more advanced catalyst system with bulky, electron-rich phosphine ligands can be beneficial. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF | The choice of base is critical. Inorganic carbonates are widely used. K₂CO₃ is a good general-purpose base. For less reactive aryl chlorides, a stronger base like K₃PO₄ might be necessary. The presence of the hydroxyl group may necessitate a milder base to avoid side reactions. |

| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, DMF/H₂O | A protic co-solvent like water or ethanol is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the stability of the catalyst. |

| Temperature | 80-110 °C | The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause catalyst decomposition or side reactions. |

| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. |

Troubleshooting Common Issues:

-

Low Yield: Consider increasing the catalyst loading, using a more active ligand, or switching to a stronger base. Ensure that the solvents are thoroughly degassed, as oxygen can deactivate the catalyst.

-

Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid is standard, but a large excess should be avoided.

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a problem, particularly with electron-rich or heteroaromatic boronic acids. Using milder bases and anhydrous conditions (if possible with a boronate ester) can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex molecules. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired biaryl products can be achieved. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

Che-Hao, L., et al. (2018). Synthesis of Novel Phenyl-Substituted Naphthofuran and Naphthopyran Derivatives via a Suzuki Cross-Coupling Reaction. Molecules, 23(8), 1853. Available at: [Link]

-

Johansson, H., et al. (2009). Suzuki cross-coupling of unprotected halo-imidazoles, -pyrazoles, and -triazoles in aqueous media. Tetrahedron, 65(29-30), 5556-5563. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2019). Suzuki–Miyaura cross-coupling reactions of N-Boc-2-bromoindole with arylboronic acids. Results in Chemistry, 1, 100010. Available at: [Link]

Use of 6-Hydroxy-2-naphthaleneboronic acid in synthesizing enzyme inhibitors.

Initiating Data Collection

I'm starting by meticulously researching 6-Hydroxy-2-naphthaleneboronic acid. I'm focusing my Google searches on its role in synthesizing enzyme inhibitors, specifically looking into applications, reaction mechanisms, and the potential for optimization. Initial results are promising, yielding a good base of literature and patents to analyze.

Analyzing Search Results

I've moved on to scrutinizing the initial search returns, isolating key enzyme targets and delving into the synthetic procedures. I'm prioritizing the dissection of published protocols, identifying the rationale behind each reaction step and the specific experimental conditions. My goal is a clear understanding of the 'why' behind the 'how'.

Planning the Research Approach

I'm now devising the overall strategy, beginning with broad Google searches focused on the compound's enzyme inhibitor applications. I will then analyze the search outputs to pinpoint key enzymes and synthetic methods. This will be followed by structuring application notes and protocols logically, using tables for quantitative data and Graphviz for reaction schemes. The aim is to write a cohesive text integrating all elements, with proper citations, before compiling the references and delivering the final product.

Application Notes & Protocols: Synthesis of Functionalized Polymers with 6-Hydroxy-2-naphthaleneboronic Acid

Introduction: The Strategic Value of Naphthalene-Based Functional Polymers

In the pursuit of advanced materials, the integration of rigid, aromatic structures into polymer backbones is a proven strategy for enhancing thermal, mechanical, and photophysical properties. Naphthalene, with its fused bicyclic aromatic system, offers a significant advantage over simple phenyl rings, providing increased thermal stability and unique electronic characteristics to the resulting polymers.[1][2] These properties make naphthalene-containing polymers highly desirable for applications ranging from high-performance plastics and organic electronics to environmental remediation and catalysis.[3][4][5]

6-Hydroxy-2-naphthaleneboronic acid stands out as a uniquely versatile monomer for constructing these advanced polymers. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic boronic acid group, opens multiple, distinct pathways for polymerization.[6] This allows for the rational design of polymers where the naphthalene moiety can be incorporated into the main chain via robust carbon-carbon bonds or through heteroatom linkages like esters. Furthermore, the unreacted functional group provides a handle for subsequent post-polymerization modifications, enabling the fine-tuning of material properties or the attachment of active molecules.

This guide provides an in-depth exploration of two primary synthetic strategies utilizing this compound: Palladium-catalyzed Suzuki Polycondensation and Polyesterification. We will detail the mechanistic underpinnings of each approach, provide step-by-step protocols, and discuss the critical parameters that ensure reproducible and successful synthesis.

Monomer Profile: this compound

A thorough understanding of the monomer is fundamental to its successful application in polymer synthesis.

| Property | Value | Reference(s) |

| CAS Number | 173194-95-1 | [6] |

| Molecular Formula | C₁₀H₉BO₃ | [6][7] |

| Molecular Weight | 187.99 g/mol | [6][7] |

| Appearance | Light yellow to yellow crystalline powder | [6][7] |

| Melting Point | 218-224 °C (decomposes) | [6][7] |

| Purity | Typically >98% | |

| Storage | Room temperature, sealed in dry, dark conditions |

Expert Insight: The monomer is typically synthesized via lithium-halogen exchange from 6-bromo-2-naphthol at low temperatures, followed by quenching with a borate ester.[8] Awareness of this synthesis highlights the importance of ensuring the starting material is free of residual halide impurities, which can interfere with certain catalytic polymerization reactions.

Polymerization Strategy I: Suzuki Polycondensation for C-C Backbone Formation

Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[9] When adapted for polymerization (Suzuki Polycondensation or SPC), it becomes a powerful tool for creating fully conjugated polymers with direct carbon-carbon linkages between aromatic units. This strategy utilizes the boronic acid functionality of the monomer.

Causality and Mechanism: The catalytic cycle, driven by a Palladium(0) complex, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of a dihaloaromatic co-monomer, forming a Pd(II) species.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (the naphthalene unit) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[10]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[11]

This process results in a polymer chain with alternating naphthalene and co-monomer units, creating a well-defined and often electronically active macromolecule.

Caption: Post-polymerization cross-linking via boronate ester formation.

Essential Polymer Characterization

Confirming the successful synthesis and purity of the polymer is a non-negotiable step. The following techniques provide a comprehensive validation of the material's identity and properties.

| Technique | Information Obtained | Expected Outcome / Rationale |

| ¹H, ¹³C NMR | Structural verification, confirmation of monomer incorporation. | Disappearance of monomer-specific proton signals and appearance of new peaks corresponding to the polymer backbone. Integration should confirm the monomer ratio. |

| ¹¹B NMR | Confirmation of boronic acid/ester presence. | A broad signal for the boronic acid in the polyester. A shift in this signal upon reaction with a diol confirms boronate ester formation. |

| FTIR Spectroscopy | Identification of key functional groups. | For polyesters, disappearance of the broad -OH stretch and appearance of a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹. |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI). | Provides quantitative data on the success of the polymerization. High molecular weight (Mₙ > 10,000 g/mol ) is indicative of a successful reaction. PDI gives insight into the control of the polymerization. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Tₑ). | Naphthalene-based polymers are expected to have high thermal stability, often with Tₑ > 400 °C. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉). | Identifies the temperature at which the amorphous polymer transitions from a rigid to a rubbery state. A high T₉ is characteristic of rigid aromatic polymers. |

References

-

Al-Sanea, M. M., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. MDPI. Retrieved from [Link]

-

Shitova, N. B., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI. Retrieved from [Link]

-

Shitova, N. B., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. National Institutes of Health. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis, Characterization, and Field-Effect Transistor Properties of Naphthalene Diimide-Based Conjugated Polymers with Fluorine-Containing Branched Side Chains. ACS Publications. Retrieved from [Link]

-

O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Retrieved from [Link]

-

Raud, M., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of naphthalene-containing poly (p-phenylene pyridine diimidazole). Retrieved from [Link]

-

Sandholzer, M., et al. (2016). Synthesis and characterization of naphthalimide-functionalized polynorbornenes. National Institutes of Health. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Retrieved from [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Retrieved from [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

Wang, C., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. Retrieved from [Link]

-

Hilburg, S. L., & Noonan, K. J. T. (2021). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. Retrieved from [Link]

-

Ma, S., et al. (2024). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Poly Metal Complexes. Retrieved from [Link]

-

Yesilyurt, V., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. National Institutes of Health. Retrieved from [Link]

-

Dembkowski, K., et al. (2023). Selective Esterification of Phosphonic Acids. MDPI. Retrieved from [Link]

-

D'Souza, A. A., & Pester, C. W. (2021). Surface Functionalities of Polymers for Biomaterial Applications. National Institutes of Health. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). This compound CAS 173194-95-1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. This compound | 173194-95-1 [chemicalbook.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Bioconjugation techniques using 6-Hydroxy-2-naphthaleneboronic acid.

Initiating Research on Boronic Acid

I've initiated comprehensive Google searches on 6-Hydroxy-2-naphthaleneboronic acid, specifically its role in bioconjugation. My focus is on reaction mechanisms, protocols, and its properties, and I'm gathering information now.

Analyzing Bioconjugation Strategies

I'm now diving into analyzing search results to pinpoint key bioconjugation strategies for this compound. I'm focusing on its use in forming boronate esters with cis-diols in biomolecules. I'll outline an application note, starting with an introduction to bioconjugation and boronic acid advantages. The plan is to include the reaction mechanism of boronate ester formation with a Graphviz diagram.

Developing Application Note Outline

I'm now drafting the application note. I'm starting with an introduction to bioconjugation and the benefits of this compound. Next, I'll describe the boronate ester formation mechanism with a Graphviz diagram. I'm focusing on a step-by-step experimental protocol, including a Graphviz workflow and detailed characterization methods with citations.

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Hydroxy-2-naphthaleneboronic Acid

Welcome to the technical support center for the purification of 6-hydroxy-2-naphthaleneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its purification, however, can be challenging due to its polarity, potential for dehydration to form boroxine trimers, and the presence of various impurities from its synthesis. This guide provides practical, field-proven methods to achieve high purity for your downstream applications.

The primary synthesis route involves the lithiation of 6-bromo-2-naphthol with n-butyllithium, followed by quenching with a trialkyl borate, such as triisopropyl borate.[2] This process can introduce several impurities that require targeted purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can be categorized as follows:

-

Starting Material: Unreacted 6-bromo-2-naphthol.

-

Dehalogenated Byproduct: 2-Naphthol, formed by protonation of the lithiated intermediate.[3]

-

Homocoupling Product: Binaphthyl diols, arising from the coupling of two naphthalene units.

-

Boroxine: A cyclic trimer formed by the dehydration of the boronic acid. This is a very common impurity for many boronic acids.

-

Residual Borates and Boric Acid: From the hydrolysis of the borate ester.

-

Butylated Naphthol: A potential byproduct from the reaction of n-butyllithium with the naphthalene ring.

Q2: My NMR spectrum shows broad peaks for the boronic acid protons. Is this normal?

A2: Yes, this is quite common. The B(OH)₂ protons are acidic and can exchange with trace amounts of water in your NMR solvent, leading to peak broadening. Additionally, the presence of the boroxine trimer in equilibrium with the monomeric boronic acid can also contribute to complex or broad signals. Adding a drop of D₂O can sometimes sharpen other signals by exchanging the acidic protons.

Q3: How should I store purified this compound to prevent degradation?

A3: Store the purified solid in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at room temperature in a dark place.[2] Boronic acids are susceptible to dehydration to form boroxines, so minimizing exposure to moisture and heat is crucial.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification?

A4: Absolutely. A common mobile phase for TLC analysis of polar boronic acids is a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 or 8:2 v/v). To visualize the boronic acid spot, you can use a UV lamp (254 nm) as the naphthalene ring is UV active. For more specific detection, you can dip the TLC plate in a solution of alizarin in acetone and observe it under a 366 nm UV lamp; boronic acids will appear as fluorescent yellow-orange spots.[4]

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting for the three primary methods of purifying this compound: Recrystallization, Column Chromatography, and Acid-Base Extraction.

Method 1: Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities and obtaining highly crystalline material. The key is to find a solvent or solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at room temperature.[5]

-

Solvent Selection: A good starting point is a mixed solvent system of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. For this compound, a mixture of ethyl acetate and hexane or acetone and hexane is often effective.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (or acetone). Heat the solution gently on a hot plate.

-

Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness.

-

Redissolution: Add a few drops of hot ethyl acetate (or acetone) back to the solution until it becomes clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

-

Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

| Problem | Possible Cause | Solution |

| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or the solution is cooled too quickly. | - Use a lower boiling point solvent system if possible.- Ensure slow cooling.- Add slightly more of the better solvent (ethyl acetate/acetone) before cooling. |

| No Crystals Form | The solution is not supersaturated, or the compound is too soluble in the chosen solvent system. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of pure product if available.- Reduce the amount of the "good" solvent or add more of the "poor" solvent (hexane).- Evaporate some of the solvent to increase the concentration. |

| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals. |

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. Due to the polar nature of this compound, a polar stationary phase like silica gel is commonly used with a moderately polar mobile phase.

-

Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system. A good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) in a ratio of 95:5 (v/v).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin eluting with the DCM:MeOH (95:5) mixture.

-

Gradient Elution (Optional): If the desired compound does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 90:10 DCM:MeOH).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

| Problem | Possible Cause | Solution |

| Product is Stuck on the Column | The mobile phase is not polar enough to elute the highly polar boronic acid. | - Gradually increase the percentage of methanol in the mobile phase.- A small amount of acetic acid (e.g., 0.5%) can be added to the eluent to help protonate the boronic acid and reduce its interaction with the silica gel. |

| Poor Separation (Co-elution) | The polarity difference between the product and impurities is small in the chosen solvent system. | - Try a different solvent system. A mixture of ethyl acetate and hexane with a small percentage of acetic acid can sometimes provide better separation.- Ensure the column is not overloaded with the crude product. |

| Streaking on TLC/Column | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount of a modifier like acetic acid or triethylamine to the eluent to improve peak shape.[3] Be mindful that a basic modifier like triethylamine will deprotonate the acidic product. |

Method 3: Acid-Base Extraction

This technique leverages the acidic nature of both the boronic acid and the phenolic hydroxyl group to separate the desired product from neutral impurities.[6][7]

-

Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The this compound will be deprotonated and move into the aqueous layer as its salt, leaving less acidic or neutral impurities in the organic layer. Repeat the extraction 2-3 times.

-

Combine Aqueous Layers: Combine the aqueous extracts in a beaker.

-

Acidification: Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (check with pH paper). The pure this compound will precipitate out of the solution.[8]

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

| Problem | Possible Cause | Solution |

| Product Does Not Precipitate Upon Acidification | The product may be too soluble in the aqueous solution, or not enough acid was added. | - Ensure the solution is sufficiently acidic (pH 2-3).- If the product is still soluble, it can be back-extracted into an organic solvent like ethyl acetate after acidification.[8] |

| Emulsion Formation | An emulsion layer forms between the organic and aqueous phases, making separation difficult. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Gently swirl or rock the funnel instead of vigorous shaking. |

| Low Yield | Incomplete extraction into the aqueous phase or incomplete precipitation. | - Perform multiple extractions with the aqueous base to ensure complete transfer of the product.- Thoroughly cool the aqueous solution before and during acidification to minimize the solubility of the product. |

Visualization of Purification Workflows

General Purification Workflow

Caption: Overview of purification methods.

Acid-Base Extraction Workflow

Caption: Acid-base extraction workflow.

References

-

Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures - ResearchGate. Available at: [Link]

-

Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin - ResearchGate. Available at: [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]

-

Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer - NIH. Available at: [Link]

-

Bromine-lithium exchange on gem-dibromoalkenes Part 1: batch vs microflow conditions - ePrints Soton - University of Southampton. Available at: [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]

-

4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available at: [Link]

-

Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]

-

n-Butyllithium - Wikipedia. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR - - European Publication Server web service. Available at: [Link]

-

Acid-Base Extraction. Available at: [Link]

-

Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 173194-95-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: 6-Hydroxy-2-naphthaleneboronic Acid Couplings

Welcome to the technical support center for Suzuki-Miyaura couplings involving 6-Hydroxy-2-naphthaleneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice to enhance the success of your synthetic endeavors.

Introduction: The Unique Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds with high efficiency. However, the presence of both a boronic acid and a hydroxyl group on the naphthalene scaffold introduces specific challenges that can lead to undesired side reactions and reduced yields. This guide will dissect these common issues and provide actionable solutions.

Diagram: The Suzuki-Miyaura Catalytic Cycle

To understand the origin of side reactions, it is crucial to first grasp the key steps of the desired catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions & Troubleshooting Guides

Homocoupling of this compound

Q: I am observing a significant amount of a dimeric naphthalene by-product in my reaction mixture. What is causing this and how can I prevent it?

A: The formation of a biaryl product derived from the coupling of two molecules of the boronic acid is known as homocoupling. This is a common side reaction in Suzuki-Miyaura couplings.

Mechanism of Homocoupling:

Homocoupling can arise from several pathways, but a prevalent one involves the reaction of the boronic acid with a Pd(II) species, especially if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient. In this scenario, two molecules of the boronic acid can transmetalate with the Pd(II) center, followed by reductive elimination to yield the homocoupled product.

Caption: A possible mechanism for boronic acid homocoupling.

Troubleshooting Guide for Homocoupling:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Inefficient Pd(II) to Pd(0) reduction | Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms Pd(0). | This bypasses the need for in situ reduction, which can be a source of homocoupling. |

| High catalyst loading | Reduce the palladium catalyst concentration to the minimum effective level (e.g., 1-3 mol%). | Lowering the concentration of palladium species can disfavor bimolecular side reactions like homocoupling. |

| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can oxidatively add to Pd(0) to form Pd(II) species, which can promote homocoupling. |

| Base selection | Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH. | Stronger bases can accelerate the decomposition of the boronic acid and potentially facilitate side reactions. |

Experimental Protocol to Minimize Homocoupling:

-

To a dry Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a carefully chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

-

Add a thoroughly degassed solvent (e.g., dioxane/water 4:1).

-

Add a degassed aqueous solution of a mild base (e.g., 2M K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

Protodeboronation of this compound

Q: My reaction is incomplete, and I am isolating the starting naphthalene derivative (without the boronic acid group). What is happening?

A: You are likely observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a significant issue with many arylboronic acids and can be influenced by the reaction conditions.

Mechanism of Protodeboronation:

Protodeboronation is often catalyzed by aqueous base or acid. Under the basic conditions of the Suzuki-Miyaura coupling, the boronic acid is converted to the more reactive boronate species. This species can then be protonated by a proton source (e.g., water), leading to the cleavage of the C-B bond. The electron-donating nature of the hydroxyl group on the naphthalene ring can influence the rate of this process.

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Troubleshooting Guide for Protodeboronation:

| Potential Cause | Recommended Solution | Scientific Rationale |

| High reaction temperature and/or long reaction times | Monitor the reaction closely and stop it as soon as the starting material is consumed. Lower the reaction temperature if possible. | Protodeboronation is often a slower process than the desired coupling, so minimizing reaction time and temperature can favor the desired product. |

| Excessive water content | Use anhydrous solvents or minimize the amount of water in the reaction mixture. Consider using boronic esters (e.g., pinacol esters) which are more stable. | While some water is often necessary for the Suzuki coupling, excess water can serve as a proton source for protodeboronation. |

| Inappropriate base | Use a non-aqueous base (e.g., CsF, K₃PO₄) or a weaker aqueous base. | The choice of base can significantly impact the rate of protodeboronation. |

| Slow transmetalation | Choose a more active catalyst or a more reactive coupling partner (e.g., an aryl iodide instead of a chloride). | If the desired transmetalation step is slow, the boronic acid has more time to undergo protodeboronation. |

Experimental Protocol to Mitigate Protodeboronation:

-

Consider converting the this compound to its pinacol ester derivative for enhanced stability.

-

Set up the reaction under strictly anhydrous conditions if possible, using anhydrous solvents and a non-aqueous base like CsF.

-

Use a highly active palladium catalyst system (e.g., a Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to accelerate the desired coupling reaction.

-

Maintain the reaction temperature at the lowest effective level and monitor for completion to avoid prolonged heating.

Complications Arising from the Hydroxyl Group

Q: I am observing a complex mixture of products, and I suspect the hydroxyl group is interfering with the reaction. What are the possible side reactions involving the -OH group?

A: The phenolic hydroxyl group in this compound can indeed lead to several complications. Under the basic reaction conditions, the phenol will be deprotonated to a phenoxide, which can alter the electronic properties of the boronic acid and potentially act as a competing nucleophile.

Potential Side Reactions Involving the Hydroxyl Group:

-

O-Arylation: The phenoxide can potentially undergo a competing O-arylation reaction with the aryl halide, leading to a diaryl ether by-product. This is generally less favorable than the desired C-C coupling but can occur under certain conditions.

-

Catalyst Inhibition: The phenoxide may coordinate to the palladium center and inhibit its catalytic activity.

-

Altered Reactivity: Deprotonation of the hydroxyl group increases the electron-donating ability of the substituent, which can affect the transmetalation rate of the boronic acid.

Troubleshooting Guide for Hydroxyl Group Interference:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Phenoxide acting as a nucleophile | Use a less coordinating base such as K₃PO₄ or Cs₂CO₃. | These bases are effective for the Suzuki coupling but may be less likely to promote O-arylation compared to stronger, more soluble bases. |

| Catalyst inhibition | Employ a ligand that is less susceptible to displacement by the phenoxide, such as a bulky biarylphosphine ligand. | These ligands form stable complexes with palladium and can prevent the coordination of interfering species. |

| Undesired electronic effects | Consider protecting the hydroxyl group as a methyl ether or another stable ether. | Protection of the hydroxyl group eliminates the possibility of phenoxide formation and its associated side reactions. However, this adds extra steps to the synthesis. |

Protecting-Group-Free Suzuki Coupling - A Preferred Strategy:

While protection is an option, a well-optimized, protecting-group-free approach is often more efficient.

Experimental Protocol for Protecting-Group-Free Coupling:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.1 equiv), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., SPhos, 3 mol%).

-

Add a carefully selected base (e.g., K₃PO₄, 2.0 equiv).

-

Add a degassed solvent system (e.g., toluene/water 10:1).

-

Heat the reaction mixture with vigorous stirring and monitor for completion.

Summary of Recommended Reaction Conditions

| Parameter | Recommendation | Justification |

| Palladium Source | Pd(0) source or a highly active pre-catalyst with a suitable ligand. | To minimize homocoupling and accelerate the desired reaction. |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). | To promote oxidative addition and reductive elimination, and to stabilize the catalyst. |

| Base | K₃PO₄, K₂CO₃, CsF, or Cs₂CO₃. | To activate the boronic acid while minimizing protodeboronation and hydroxyl group interference. |

| Solvent | Dioxane/water, Toluene/water, THF/water. | A combination of an organic solvent and water is often optimal for Suzuki couplings. |

| Temperature | 60-100 °C. | As low as possible to achieve a reasonable reaction rate while minimizing side reactions. |

| Atmosphere | Inert (Argon or Nitrogen). | To prevent catalyst oxidation and subsequent side reactions. |

References

-

Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

-

Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. ACS Publications. Available at: [Link]

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

-

NBE-Controlled Palladium-Catalyzed Intermolecular Selective C–H Silylation of Boronic Acids. Request PDF. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. ACS Publications. Available at: [Link]

-

Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Thieme. Available at: [Link]

-

Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. NIH. Available at: [Link]

-

Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

-

Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available at: [Link]

-

Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. PubMed. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Protodeboronation. Wikipedia. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC. NIH. Available at: [Link]

Validation & Comparative

A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling of 6-Hydroxy-2-naphthaleneboronic acid

This guide provides a comparative analysis of catalysts for the Suzuki-Miyaura cross-coupling reactions of 6-hydroxy-2-naphthaleneboronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of catalyst performance, supported by experimental data and mechanistic insights. Our objective is to equip you with the knowledge to select the optimal catalytic system for your specific synthetic needs.

Introduction: The Significance of this compound

This compound is a pivotal building block in organic synthesis, particularly for the construction of complex molecules with applications in pharmaceuticals, materials science, and electronics. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. The choice of catalyst in these reactions is paramount, directly influencing reaction efficiency, yield, and selectivity. This guide will navigate the landscape of common catalytic systems, offering a comparative perspective to inform your experimental design.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of a C-C bond between an organoboron compound (like this compound) and an organohalide or triflate. The reaction is typically catalyzed by a palladium(0) complex. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligands (L), the nature of the aryl halide (Ar-X), the base, and the solvent all play critical roles in the efficiency of this cycle. For a substrate like this compound, the presence of the hydroxyl group can influence the reaction, potentially requiring careful optimization of the reaction conditions.

Comparative Analysis of Catalytic Systems

The performance of a catalyst in the Suzuki-Miyaura reaction is evaluated based on several parameters, including chemical yield, turnover number (TON), and turnover frequency (TOF). Below, we compare common catalytic systems for reactions involving this compound and its derivatives.

Palladium-Based Catalysts

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura cross-coupling reactions due to their high efficiency and functional group tolerance.

1. Palladium with Triphenylphosphine Ligands (e.g., Pd(PPh₃)₄)

-

Overview: Tetrakis(triphenylphosphine)palladium(0) is a classic, commercially available, and widely used catalyst. It is often effective for a broad range of substrates.

-

Performance: While reliable, Pd(PPh₃)₄ may require higher catalyst loadings and longer reaction times compared to more modern catalytic systems, especially for challenging substrates. For the coupling of this compound, yields are generally good, but the reaction conditions may need to be carefully optimized.

-

Advantages: Readily available, relatively inexpensive, and easy to handle (though air-sensitive).

-

Limitations: The lability of the phosphine ligands can lead to catalyst decomposition at higher temperatures. The catalyst loading is often in the range of 1-5 mol%.

2. Palladium with Diphosphine Ligands (e.g., Pd(dppf)Cl₂)

-

Overview: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is another popular catalyst known for its stability and effectiveness in a variety of cross-coupling reactions.

-

Performance: Pd(dppf)Cl₂ often provides higher yields and requires lower catalyst loadings than Pd(PPh₃)₄. The ferrocene backbone of the dppf ligand imparts thermal stability to the catalyst complex.

-

Advantages: High thermal stability, good performance with a wide range of substrates, and often leads to cleaner reactions with fewer side products.

-

Limitations: Can be more expensive than simpler palladium/phosphine systems.

3. Palladium with Buchwald-Type Ligands (e.g., SPhos)

-

Overview: Buchwald's biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), represent a significant advancement in catalyst technology for Suzuki-Miyaura reactions. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Performance: Catalytic systems based on Buchwald ligands often exhibit superior performance, with very low catalyst loadings (down to ppm levels), short reaction times, and high yields, even with sterically hindered or electronically deactivated substrates.

-

Advantages: High catalytic activity, broad substrate scope, and the ability to perform reactions at lower temperatures.

-

Limitations: These ligands and their corresponding palladium precatalysts are generally more expensive.

Nickel-Based Catalysts

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions.

-

Overview: Nickel complexes, such as NiCl₂(dppp), can effectively catalyze Suzuki-Miyaura reactions. They offer a different reactivity profile compared to palladium.

-

Performance: Nickel catalysts can be particularly effective for coupling with aryl chlorides, which are often less reactive with palladium catalysts. However, their application to substrates like this compound is less documented in the literature compared to palladium systems.

-

Advantages: Lower cost compared to palladium, and unique reactivity.

-

Limitations: Nickel catalysts can be more sensitive to air and moisture, and their reaction mechanisms can be more complex, sometimes involving single-electron transfer pathways.

Copper-Catalyzed Reactions

While less common for Suzuki-Miyaura type reactions, copper catalysis is a significant area of research in cross-coupling.

-

Overview: Copper-catalyzed reactions of boronic acids often proceed via different mechanisms than palladium-catalyzed reactions and are typically used for heteroatom-carbon bond formation.

-

Performance: For C-C bond formation with this compound, copper catalysis is not the standard approach and is likely to be less efficient than palladium-based systems.

-

Advantages: Copper is abundant and inexpensive.

-

Limitations: Generally lower catalytic activity and a more limited substrate scope for C-C cross-coupling compared to palladium.

Quantitative Comparison of Catalyst Performance

The following table summarizes typical performance data for different catalytic systems in Suzuki-Miyaura reactions, drawing from literature examples involving this compound or similar substrates. It is important to note that direct comparison is challenging as reaction conditions vary across different studies.

| Catalyst System | Catalyst Loading (mol%) | Typical Yield (%) | Reaction Time (h) | Key Advantages |

| Pd(PPh₃)₄ | 1 - 5 | 70 - 95 | 6 - 24 | Readily available, cost-effective |

| Pd(dppf)Cl₂ | 0.5 - 2 | 80 - 98 | 4 - 12 | High stability, good yields |

| Pd(OAc)₂ / SPhos | 0.1 - 1 | 90 - 99 | 1 - 6 | High activity, low catalyst loading |

| NiCl₂(dppp) | 2 - 10 | Varies | Varies | Cost-effective, good for aryl chlorides |

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Protocol 1: Using Pd(PPh₃)₄

Caption: Experimental workflow for Suzuki-Miyaura coupling using Pd(PPh₃)₄.

Detailed Steps:

-

To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture, such as toluene and water (4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Buchwald Precatalyst

Caption: Experimental workflow using a high-activity Buchwald precatalyst.

Detailed Steps:

-

In a glovebox, add this compound (1.5 equivalents), the aryl bromide (1.0 equivalent), the SPhos precatalyst (1 mol%), and potassium phosphate (2.5 equivalents) to a vial with a stir bar.

-

Add degassed 1,4-dioxane.

-

Seal the vial and heat the reaction mixture to 80-110 °C for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, rinsing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Conclusion and Recommendations

The selection of a catalyst for the Suzuki-Miyaura cross-coupling of this compound is a critical decision that impacts the efficiency and practicality of the synthesis.

-

For routine, small-scale syntheses where cost and simplicity are key, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are reliable choices.

-

For large-scale production, or for challenging couplings that require high efficiency and low catalyst loading, the use of Buchwald-type ligands and precatalysts is highly recommended. The higher initial cost of the catalyst is often offset by improved yields, shorter reaction times, and easier purification.

-

Nickel-based catalysts should be considered for specific applications, such as coupling with aryl chlorides, but require more careful optimization and handling.

Ultimately, the optimal catalyst and reaction conditions should be determined through empirical screening for each specific substrate combination. This guide provides a starting point for this optimization process, grounded in the established principles of organometallic catalysis.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

A Comparative Guide to the Performance of 6-Hydroxy-2-naphthaleneboronic Acid in Different Solvent Systems

This guide provides an in-depth analysis of 6-Hydroxy-2-naphthaleneboronic acid's performance across various solvent systems, offering researchers, chemists, and drug development professionals a data-driven framework for optimizing synthetic protocols. We move beyond simple solubility data to explore how solvent choice critically influences reaction kinetics, yield, and purity in the context of palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of this compound

This compound is a pivotal reagent in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic boronic acid and a versatile hydroxyl group on a rigid naphthalene scaffold, makes it an invaluable building block for pharmaceuticals, functional materials, and molecular probes. Its most common application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.

The success of a Suzuki-Miyaura coupling is not solely dependent on the catalyst or base; the solvent system is a master variable that governs the entire reaction landscape. The solvent dictates the solubility of all components, influences the stability of the boronic acid, modulates catalyst activity, and can directly participate in the catalytic cycle. This guide presents a comparative analysis to elucidate these effects and empower chemists to make informed decisions for reaction optimization.

The Mechanistic Role of Solvents in Suzuki-Miyaura Couplings

To understand the performance data, one must first appreciate the underlying mechanism. The choice of solvent directly impacts three critical stages of the Suzuki-Miyaura catalytic cycle.

-

Solubility and Mass Transport: The most fundamental role of the solvent is to dissolve the aryl halide, boronic acid, palladium catalyst, and base to allow for efficient interaction. Poor solubility of any component can lead to sluggish or incomplete reactions.

-

Formation of the Active Boronate Species: The transmetalation step, often rate-limiting, does not proceed with the neutral boronic acid. A base is required to activate the boronic acid into a more nucleophilic boronate anion ([R-B(OH)₃]⁻). Protic co-solvents like water can significantly accelerate this step through hydrogen bonding and stabilization of the boronate.

-